An In-depth Technical Guide to 2-Methoxypropanohydrazide (CAS 887029-63-2)
An In-depth Technical Guide to 2-Methoxypropanohydrazide (CAS 887029-63-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxypropanohydrazide (CAS 887029-63-2), a small molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document synthesizes information from established chemical principles and data on analogous structures. It covers the core physicochemical properties, probable synthetic routes, potential reactivity and applications, and detailed, inferred experimental protocols. The guide is intended to serve as a foundational resource for researchers exploring the utility of 2-Methoxypropanohydrazide as a building block in drug discovery and other advanced chemical applications.
Core Molecular Characteristics
2-Methoxypropanohydrazide is a simple, chiral hydrazide derivative. Its structure combines a methoxy group, which can influence solubility and metabolic stability, and a hydrazide moiety, a versatile functional group for forming larger molecular assemblies.[1]
Physicochemical Properties
The fundamental properties of 2-Methoxypropanohydrazide have been computationally predicted and are available through various chemical supplier databases. These properties are crucial for designing reaction conditions, predicting solubility, and understanding its potential pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 887029-63-2 | N/A |
| Molecular Formula | C₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| XLogP3 | -0.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 64.4 Ų | [2] |
| Formal Charge | 0 | [2] |
| Complexity | 84.1 | [2] |
| Stereocenter Count | 1 (undefined) | [2] |
Synthesis and Manufacturing
Inferred Synthetic Pathway
The logical precursor for the synthesis of 2-Methoxypropanohydrazide is an ester of 2-methoxypropanoic acid, such as methyl 2-methoxypropanoate. This ester can be reacted with hydrazine hydrate to yield the desired product.
Caption: Key reaction pathways for 2-Methoxypropanohydrazide.
The Influence of the Methoxy Group
The methoxy group (-OCH₃) is a small, non-lipophilic substituent that can significantly influence a molecule's properties in a drug discovery context. [4][5]Its presence in 2-Methoxypropanohydrazide suggests potential advantages:
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Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical for favorable ADME (absorption, distribution, metabolism, and excretion) properties. [6]* Metabolic Stability: While O-demethylation is a possible metabolic pathway, the methoxy group can also block positions that might otherwise be susceptible to oxidative metabolism. [4]* Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. [7]
Analytical and Quality Control
Proper characterization of 2-Methoxypropanohydrazide is essential for its use in further synthetic applications. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the methoxy group (singlet, ~3.3 ppm), the methyl group (doublet), the methine proton (quartet), and the NH and NH₂ protons (broad singlets, exchangeable with D₂O). [8] * ¹³C NMR: To identify all four unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺.
-
Infrared (IR) Spectroscopy: To identify key functional groups, including N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-O stretches. [9]
Conclusion and Future Outlook
2-Methoxypropanohydrazide represents a simple yet potentially valuable building block for medicinal and materials chemistry. Its dual functionality allows for the straightforward synthesis of more complex molecules through well-established hydrazone and heterocycle formation reactions. The presence of the methoxy group offers a handle for fine-tuning physicochemical properties, a key consideration in modern drug design. While direct research on this compound is sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and potential applications. It is hoped that this document will encourage further investigation into the utility of 2-Methoxypropanohydrazide in the development of novel therapeutics and functional materials.
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